Product packaging for Azetidine-3-carboxamide hydrochloride(Cat. No.:CAS No. 124668-45-7)

Azetidine-3-carboxamide hydrochloride

Cat. No.: B176200
CAS No.: 124668-45-7
M. Wt: 136.58 g/mol
InChI Key: BVHAZJRRJVJSES-UHFFFAOYSA-N
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Description

Azetidine-3-carboxamide hydrochloride (CAS 124668-45-7) is a high-purity chemical compound serving as a key synthetic intermediate in organic and medicinal chemistry. With the molecular formula C4H9ClN2O and a molecular weight of 136.58 , it features the strained, four-membered azetidine ring system. The azetidine core is of significant research interest due to its presence in pharmacologically active molecules and its properties as a saturated, non-planar heterocycle . This specific derivative, bearing a carboxamide functional group, is a versatile building block for the development of novel molecular entities. Researchers utilize it in drug discovery projects, particularly as a conformationally restricted scaffold or a precursor for further functionalization. The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Handling should be conducted in accordance with safe laboratory practices. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9ClN2O B176200 Azetidine-3-carboxamide hydrochloride CAS No. 124668-45-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c5-4(7)3-1-6-2-3;/h3,6H,1-2H2,(H2,5,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHAZJRRJVJSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630068
Record name Azetidine-3-carboxamide--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID00630068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124668-45-7
Record name Azetidine-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azetidine-3-carboxamide hydrochloride
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Structure Activity Relationship Sar Studies and Medicinal Chemistry Applications

Azetidine-3-carboxamide (B1289449) Hydrochloride in Specific Therapeutic Research Areas

Antiviral Agent Development (e.g., Human Cytomegalovirus (HCMV) Inhibitors)

The azetidine (B1206935) core has been successfully incorporated into dipeptide mimics to develop inhibitors of Human Cytomegalovirus (HCMV), a prevalent herpesvirus that can cause severe disease in immunocompromised individuals. nih.gov SAR studies on a prototype azetidine-containing dipeptide inhibitor have revealed critical structural requirements for anti-HCMV activity. nih.gov

Key findings from these studies include:

N-Terminus Substitution: A benzyloxycarbonyl (Z) moiety at the N-terminus was identified as an absolute requirement for anti-HCMV activity. nih.gov

C-Terminus Side-Chain: The presence of an aliphatic side-chain at the C-terminal residue is essential for antiviral efficacy. nih.gov

C-Carboxamide Group: Activity is maintained with either no substitution or aliphatic substituents on the C-terminal carboxamide group. nih.gov

Azetidine Ring Importance: The constrained conformation induced by the 2-azetidine residue, which results in a γ-type reverse turn, appears to be crucial for the biological activity. nih.gov Non-constrained analogues lacking the azetidine ring were found to be inactive against HCMV, highlighting the key role of the four-membered ring in pre-organizing the molecule for target interaction. nih.gov

Initial research efforts also explored phenylalanine-derived 2-azetidinones (β-lactams) as covalent inhibitors of the HCMV protease. nih.gov However, these compounds showed high toxicity. nih.gov A significant breakthrough occurred by removing the carbonyl group of the β-lactam ring to yield the corresponding azetidines, effectively converting the covalent inhibitors into noncovalent ones. nih.gov This modification led to a new class of compounds with low micromolar inhibitory activity against HCMV replication, representing promising leads for further development. nih.gov

Enzyme Inhibition Studies

The unique structural properties of the azetidine ring have been exploited to design potent and selective inhibitors for various enzymes implicated in disease.

Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.gov Inhibiting MAGL increases 2-AG levels, which can produce therapeutic effects, and also reduces the production of arachidonic acid, a precursor to pro-inflammatory molecules. nih.govmorressier.com This dual action makes MAGL an attractive target for treating neurodegenerative diseases and inflammation. nih.govnih.gov

Medicinal chemistry efforts have produced multiple series of azetidine-based MAGL inhibitors:

Azetidine Carbamates: Through a parallel chemistry approach, 3-substituted azetidine carbamates were identified as highly efficient, covalent, and irreversible inhibitors of MAGL. nih.gov Structural studies using inhibitor-bound MAGL crystals helped optimize these compounds. nih.gov

Azetidinyl Diamides: To overcome potential issues associated with irreversible inhibition, a series of azetidinyl diamide (B1670390) compounds were discovered as potent and reversible inhibitors of MAGL. morressier.com This reversible mechanism is anticipated to allow for a more controlled modulation of 2-AG levels. morressier.com

Piperazinyl Azetidines: Based on existing inhibitor scaffolds, a series of reversible MAGL inhibitors featuring a piperazinyl azetidine structure were designed and synthesized. nih.gov Compounds from this series, such as compound 10 (MAGL-0519), were identified as highly promising due to their potency, selectivity, and favorable physicochemical properties for potential use in PET imaging. nih.govnih.gov

Table 2: Activity of Selected Azetidine-Based MAGL Inhibitors

Compound Class Inhibition Mechanism Key Compounds Potency (IC₅₀) Reference
Azetidine Carbamates Irreversible (Covalent) Compound 6 Potent inhibitor of recombinant and cellular MAGL nih.gov
Azetidinyl Diamides Reversible Lead compounds Potent in vitro inhibition morressier.com
Piperazinyl Azetidines Reversible Compound 10 (MAGL-0519) 1.1 - 4.4 nM nih.govnih.gov

| Piperazinyl Azetidines | Reversible | Compound 15 | Potent inhibitor | nih.gov |

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine hydrolase responsible for the breakdown of lipid signaling molecules like palmitoylethanolamide (B50096) (PEA). nih.gov PEA exhibits anti-inflammatory and pain-relieving effects, making NAAA an important therapeutic target for pain and inflammation. nih.gov Researchers have identified derivatives of the azetidine scaffold as potent inhibitors of NAAA.

In the search for stable and effective NAAA inhibitors, a series of N-(2-oxoazetidin-3-yl)amides were synthesized and evaluated. nih.gov These compounds are a class of β-lactams that feature the core azetidine ring. Structure-activity relationship studies revealed that the 3-aminoazetidin-2-one (B3054971) moiety is a critical feature for NAAA inhibition. nih.gov These azetidine-based inhibitors were developed to improve upon earlier classes of inhibitors, such as 3-aminooxetan-2-one compounds, which showed high potency but suffered from poor chemical and plasma stability. nih.gov The azetidine derivatives demonstrated both good potency and improved physicochemical properties, rendering them more suitable for systemic administration. nih.gov

Receptor Modulation and Agonism/Antagonism

The rigid structure of the azetidine ring is instrumental in the design of ligands that can selectively bind to specific receptors, acting as either agonists that activate the receptor or antagonists that block its activity.

The Cannabinoid Receptor 1 (CB1) is a G-protein coupled receptor involved in regulating appetite and energy metabolism. nih.gov Antagonists of this receptor have been investigated for their potential in treating obesity. nih.govnih.gov One such selective CB1 antagonist, PF-95453, incorporates the azetidine-3-carboxamide structure. nih.gov Its full chemical name is 1-(7-(2-chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a] scispace.comacs.orgresearchgate.nettriazin-4-yl)-3-(methylamino)azetidine-3-carboxamide. nih.gov

Studies in obese cynomolgus monkeys demonstrated that PF-95453 effectively reduces body weight and body fat. nih.gov A significant portion of these effects was shown to be independent of the compound's impact on food intake, pointing to a mechanism that involves peripheral metabolic effects in addition to centrally-mediated appetite suppression. nih.gov The azetidine moiety is a key component of the molecule, contributing to its binding affinity and selectivity for the CB1 receptor. nih.gov

Table 1: Representative Azetidine-Containing CB1 Receptor Antagonist

Compound Name Structure Target Receptor Observed Effect

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for fast excitatory neurotransmission and synaptic plasticity in the brain. scispace.com Azetidine derivatives have been explored as conformationally restricted analogues of glutamate, the primary agonist for NMDA receptors. scispace.com Specifically, stereoisomers of azetidine-2,3-dicarboxylic acid (ADC), a close analogue of azetidine-3-carboxamide, have been synthesized and characterized for their activity at NMDA receptors. nih.govscispace.com

Pharmacological evaluation of the four stereoisomers of ADC revealed distinct profiles of affinity and agonist activity at different NMDA receptor subtypes (composed of NR1 and NR2A-D subunits). nih.govscispace.com

Affinity: In a radioligand binding assay, L-trans-ADC demonstrated the highest affinity for native NMDA receptors with an inhibition constant (Kᵢ) of 10 μM. The D-cis-ADC stereoisomer also showed significant affinity (Kᵢ = 21 μM), while the other two isomers, L-cis-ADC and D-trans-ADC, were low-affinity ligands. nih.govscispace.com

Agonist Potency: Electrophysiological studies showed that L-trans-ADC was the most potent agonist, particularly at the NR1/NR2D subtype, with an EC₅₀ value of 50 μM. D-cis-ADC was identified as a partial agonist at NR1/NR2C and NR1/NR2D receptors. nih.govscispace.com

These findings highlight how the stereochemistry of the azetidine ring dictates the interaction with and activation of specific NMDA receptor subtypes. scispace.com

Table 2: Pharmacological Data of Azetidine-2,3-dicarboxylic Acid (ADC) Stereoisomers at NMDA Receptors

Compound Affinity (Kᵢ, μM) Subtype Agonist Potency (EC₅₀, μM)
L-trans-ADC 10 nih.govscispace.com NR1/NR2A 470 scispace.com
NR1/NR2B 170 scispace.com
NR1/NR2C 95 scispace.com
NR1/NR2D 50 nih.govscispace.com
D-cis-ADC 21 nih.govscispace.com NR1/NR2C 720 (partial agonist) nih.govscispace.com
NR1/NR2D 230 (partial agonist) nih.govscispace.com
L-cis-ADC >100 nih.govscispace.com - No Response scispace.com

Development of Antibacterial Agents (e.g., Fluoroquinolone Derivatives)

The azetidine scaffold has been successfully incorporated into the structure of fluoroquinolone antibiotics to generate novel antibacterial agents. researchgate.net Fluoroquinolones are a class of broad-spectrum antibiotics that are widely used, and modifications at the C-7 position are known to significantly influence their potency and spectrum of activity.

A series of new derivatives were synthesized where an azetidine-3-carbonyl group was linked to the C-7 position of a fluoroquinolone core via an N-methyl-hydrazino bridge. researchgate.net These compounds were then tested for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. researchgate.net Several of the synthesized derivatives displayed potent antibacterial activity. For instance, compound 6i from the study, which features a 4-trifluoromethyl-benzyl substituent on the azetidine ring, showed good inhibitory activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) as well as Escherichia coli. researchgate.net

Table 3: Antibacterial Activity (MIC, μg/mL) of Selected Azetidine-Fluoroquinolone Derivatives

Compound Substituent on Azetidine Ring S. aureus (MSSA) S. aureus (MRSA) E. coli
6i 4-Trifluoromethyl-benzyl 0.25 1.00 16.00
6h 4-Trifluoromethyl-phenyl 1.00 2.00 32.00
6g 4-Chloro-phenyl 2.00 4.00 >128
Ciprofloxacin (Reference Drug) 0.25 0.50 0.015

Data sourced from a study on new azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones. researchgate.net

Applications as Linkers in Advanced Pharmaceutical Modalities

Beyond its role as a pharmacologically active core, the azetidine structure is also utilized as a functional component in more complex therapeutic platforms, such as linkers in antibody-drug conjugates.

Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted cancer therapeutics composed of a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them. The linker is a critical component, as its stability in circulation and its mechanism of cleavage inside the target cell determine the efficacy and toxicity of the ADC.

Azetidine derivatives, such as Azetidine-3-carboxylic acid, are employed as non-cleavable linkers in the synthesis of ADCs. acs.org Non-cleavable linkers remain attached to the cytotoxic drug after the antibody is degraded within the lysosome of a cancer cell. The resulting drug-linker-amino acid complex is the active species that exerts the cell-killing effect. The use of a rigid, non-cleavable linker like the azetidine scaffold can offer high stability in plasma, preventing premature release of the cytotoxic payload and minimizing off-target toxicity. acs.org For example, 1-Cbz-3-Hydroxyazetidine is another azetidine-based structure used as a non-cleavable ADC linker. scispace.com

Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) represent a groundbreaking therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest (POIs). nih.govfrontiersin.org These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. nih.govfrontiersin.org By inducing proximity between the POI and the E3 ligase, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome. frontiersin.orgnih.gov

The development of potent and cell-permeable small-molecule ligands for E3 ligases has been a critical advancement in the PROTAC field. sigmaaldrich.comnih.gov Among the most successfully utilized E3 ligases are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor protein. frontiersin.org The design of ligands for these E3 ligases is fundamental to the creation of effective PROTACs. rsc.org

For instance, research into VHL inhibitor optimization has shown that modifications to the group attached to the azetidine nitrogen play a crucial role in binding affinity and cellular activity. While N-acetylation of the azetidine was found to be unfavorable for both binding and cellular potency, other modifications have led to the development of highly potent VHL ligands. nih.gov These optimized ligands, which are derivatives of the basic azetidine structure, can be incorporated into PROTACs to effectively hijack the VHL E3 ligase for targeted protein degradation. acs.org

Furthermore, azetidine-based ligands have been explored for other E3 ligases as well. Recent studies have identified azetidine acrylamides as ligands that can stereoselectively and site-specifically react with a cysteine residue in the DCAF1 E3 ligase substrate receptor. nih.gov This discovery opens up new avenues for designing electrophilic PROTACs that can engage different E3 ligases.

The structure-activity relationship (SAR) studies of these azetidine-based VHL ligands are crucial for the rational design of new and improved PROTACs. The table below summarizes key findings from SAR studies on VHL inhibitors built upon a core scaffold that includes an azetidine mimic (a cyclopropyl (B3062369) group) and highlights how different substitutions affect binding affinity and cellular potency.

Table 1: Structure-Activity Relationship (SAR) of VHL Ligands

This table illustrates how modifications to a core chemical structure influence its effectiveness as a VHL inhibitor. The data is based on a foundational molecule, VH032, and compares how different chemical groups added to the structure affect its binding affinity to VHL (expressed as dissociation constant, Kd) and its activity within cells.

CompoundModification from VH032VHL Binding Affinity (Kd, nM)Cellular Activity (Fold Change vs. VH032)
VH032 Reference Compound1861.0
20 Methyl group replaced with cyclopropyl133~1.0
21 (VH101) Addition of α-fluorine and cyclopropyl group441.75
22 α-acetylation1061.5
23 Acetamide introduction-0.2

Data sourced from a study on the discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase. nih.gov

Molecular Interactions and Mechanistic Insights

Biochemical Target Identification and Validation

Azetidine-based compounds have emerged as versatile scaffolds in drug discovery, leading to the identification of several key biochemical targets across different therapeutic areas. While research on Azetidine-3-carboxamide (B1289449) hydrochloride itself is limited, studies on closely related azetidine (B1206935) derivatives provide significant insights into their mechanisms of action.

A series of azetidine derivatives, termed BGAz, have been identified for their potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR-TB) strains. acs.org Target deconvolution studies indicate that these compounds function by inhibiting the biogenesis of the mycobacterial cell envelope. Specifically, they appear to arrest the late-stage biosynthesis of mycolic acids through a novel mechanism, as their transcriptomic profile is distinct from existing inhibitors of the mycobacterial cell wall. acs.org Overexpression of the Ag85 complex, which is involved in the final stages of mycolic acid attachment, did not alter the minimum inhibitory concentration (MIC), suggesting it is not the direct target. Similarly, MmpL3 was also ruled out as a potential target. acs.org

In the field of oncology, (R)-azetidine-2-carboxamide analogues have been developed as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov STAT3 is a transcription factor that is often aberrantly activated in many human cancers, making it a validated and attractive therapeutic target. nih.gov The development of these azetidine-based inhibitors was an optimization from previously reported proline-based STAT3 inhibitors. nih.gov

Furthermore, in the context of infectious diseases, bicyclic azetidines have been identified as potent antimalarial agents. These compounds target the Plasmodium falciparum phenylalanyl-tRNA synthetase, an essential enzyme for parasite protein synthesis. harvard.eduacs.org The efficacy of these compounds against multiple stages of the parasite's life cycle underscores the validity of this enzyme as a target. acs.org

In Vitro Pharmacological Characterization and Functional Assays

The pharmacological profiles of azetidine derivatives have been characterized through a variety of in vitro assays to determine their potency, selectivity, and cellular effects.

The inhibitory activity of azetidine derivatives against their respective enzyme targets has been quantified, revealing potent and, in some cases, selective inhibition.

For the azetidine-based STAT3 inhibitors, structure-activity relationship (SAR) studies have been crucial. Initial analogues featuring a carboxylic acid motif showed high potency in cell-free STAT3 DNA-binding assays but had weak cellular activity, likely due to poor membrane permeability. nih.gov Converting the carboxylic acid to methyl esters or amides improved cellular potency, although it sometimes reduced cell-free inhibitory activity, highlighting the importance of the acid group for direct enzyme inhibition. nih.gov The table below summarizes the inhibitory potency of selected azetidine analogues against STAT3.

CompoundSTAT3 EMSA IC₅₀ (μM)Reference
5a0.55 nih.gov
5o0.38 nih.gov
6h0.75 nih.gov
6i0.86 nih.gov
8i0.34 nih.gov

In the context of anti-mycobacterial research, azetidine derivatives (BGAz series) have demonstrated potent activity with Minimum Inhibitory Concentration (MIC₉₉) values below 10 μM against Mycobacterium tuberculosis. acs.org These compounds inhibit mycobacterial growth by interfering with mycolic acid biosynthesis. acs.org They were also evaluated for their effect on cytochrome P450 (CYP450) enzymes, with most showing minimal to no inhibition of key enzymes like CYP1A2 and CYP2C9, which is a favorable characteristic for drug development. acs.org

Binding assays have been employed to determine the affinity of azetidine compounds for their molecular targets.

A study using a tritiated azetidine analogue of nicotine (B1678760), (+/-)-[³H]-1-methyl-2-(3-pyridyl)-azetidine, investigated its binding to nicotinic receptors in rat brain membranes. Scatchard analysis revealed a curvilinear plot, indicating two distinct binding sites with high and low affinities. nih.gov The high-affinity site for this analogue was found to be greater than that of nicotine itself. nih.gov

For the STAT3-targeting azetidine series, isothermal titration calorimetry (ITC) was used to confirm direct binding and measure the dissociation constant (KD). These experiments confirmed high-affinity binding to the STAT3 protein. nih.gov

Compound / AnalogueTargetKd ValueReference
(+/-)-[³H]-1-methyl-2-(3-pyridyl)-azetidineNicotinic Receptor (High Affinity Site)7 x 10⁻¹¹ M nih.gov
(+/-)-[³H]-1-methyl-2-(3-pyridyl)-azetidineNicotinic Receptor (Low Affinity Site)1.7 x 10⁻⁹ M nih.gov
7gSTAT3880 nM nih.gov
9kSTAT3960 nM nih.gov

The biological effects of azetidine compounds at the cellular level have been extensively studied to validate their mechanism of action.

Azetidine-based STAT3 inhibitors demonstrated significant cellular activity in human breast cancer cell lines that have constitutively active STAT3, such as MDA-MB-231 and MDA-MB-468. nih.gov These compounds were shown to inhibit cell growth, suppress the expression of STAT3 target genes, and induce apoptosis. nih.gov Notably, at a concentration of 1 μM, compound 7g achieved complete inhibition of colony formation in MDA-MB-231 cells, indicating a strong effect on cancer cell survival. nih.gov

CompoundCell LineAssayResultReference
7e, 7f, 7g, 9kMDA-MB-231Cell Viability (EC₅₀)0.9–1.9 μM nih.gov
7gMDA-MB-231Colony FormationComplete inhibition at 1 μM nih.gov
7eMDA-MB-231Colony FormationNear-complete inhibition at 1 μM nih.gov
BGAz-005M. tuberculosis H37RvBactericidal Activity3.99 log₁₀ CFU/mL reduction after 14 days acs.org
BGAz-002HepG2Cell Viability (IC₅₀)38 μM acs.org
BGAz-005HepG2Cell Viability (IC₅₀)21 μM acs.org

In studies on anti-tuberculosis agents, the BGAz compounds showed potent bactericidal effects. For instance, exposure of M. tuberculosis H37Rv to compound BGAz-005 resulted in a significant reduction in bacterial load. acs.org Cell viability assays using the HepG2 human cell line were also conducted to assess potential cytotoxicity, with some derivatives showing moderate cytotoxicity at higher concentrations. acs.org

While direct DNA-binding studies for Azetidine-3-carboxamide hydrochloride are not prominent, research on other carboxamide-containing compounds, such as 9-aminoacridine-4-carboxamides, has established a clear link between DNA-binding kinetics and biological activity. nih.gov These studies suggest that the ability to form stable complexes with DNA, often through intercalation, is a critical feature for the antitumor effects of that class of compounds. nih.gov

Structural Biology Approaches to Ligand-Target Recognition

Understanding the three-dimensional interactions between a ligand and its target is fundamental for mechanism-based drug design. For azetidine derivatives, structural insights have primarily been derived from structure-activity relationship studies and the stereospecific synthesis of active compounds.

While a specific co-crystal structure of this compound with a biological target is not publicly available, related research underscores the importance of the compound's conformation for its activity.

The development of the bicyclic azetidine antimalarial, BRD3914, relied heavily on stereochemistry. An efficient synthesis was developed based on a palladium-catalyzed, directed C(sp³)–H arylation of the azetidine ring. acs.org This method allowed for the creation of stereochemically defined building blocks, and it was found that the (2R,3S) stereoisomer was crucial for the potent antimalarial activity, leading to a cure in a mouse model of P. falciparum infection. acs.org This highlights that a specific three-dimensional arrangement of the azetidine core and its substituents is required for effective binding to the target, P. falciparum phenylalanyl-tRNA synthetase. harvard.eduacs.org

Similarly, the optimization of STAT3 inhibitors from proline-based precursors to the (R)-azetidine-2-carboxamide series demonstrates the impact of conformational constraints. The four-membered azetidine ring provides a rigid scaffold that orients the substituents in a precise manner to fit into the binding pocket of the STAT3 protein, leading to sub-micromolar potencies. nih.gov The structure-activity relationship studies performed on this series, where different chemical groups were systematically added to the azetidine scaffold, function as a form of conformational probing to map the ligand-target recognition site. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For azetidine-containing compounds, NMR studies, including 1H, 13C, and 15N NMR, provide critical data on the conformation of the strained four-membered ring and the orientation of its substituents.

In principle, the 1H NMR spectrum of azetidine-3-carboxamide would show distinct signals for the protons on the azetidine ring and the amide group. The chemical shifts and coupling constants (J-values) of the ring protons are particularly informative. For instance, the coupling constants between protons on adjacent carbons (vicinal coupling) can help determine the puckering of the azetidine ring, a key conformational feature. The relative configuration of substituents on the ring can often be assigned based on through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments. For example, NOE correlations can distinguish between cis and trans isomers by identifying protons that are in close spatial proximity. ipb.pt

13C NMR data complements the proton NMR by providing information about the carbon skeleton. The chemical shift of the carbon atoms in the azetidine ring is sensitive to their local electronic environment and hybridization, which is influenced by the ring strain and substituent effects. mdpi.com The carbonyl carbon of the carboxamide group would also have a characteristic chemical shift.

15N NMR, although less commonly used due to the lower natural abundance and sensitivity of the 15N nucleus, can offer direct insight into the electronic environment of the nitrogen atoms in the azetidine ring and the amide group. The chemical shift of the azetidine nitrogen is a sensitive probe of its hybridization and involvement in intermolecular interactions, such as hydrogen bonding. ipb.pt For unsubstituted azetidine, the 15N resonance is reported at δ 25.3 ppm relative to anhydrous ammonia. ipb.pt

Computational Chemistry and Molecular Modeling

Computational methods provide a powerful lens through which to examine the properties of this compound at an atomic level of detail, offering insights that complement experimental data.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of azetidine-3-carboxamide is crucial for understanding its behavior. The four-membered azetidine ring is not planar and exists in puckered conformations. Computational methods, such as those employing density functional theory (DFT), can be used to calculate the energies of different puckered states and the energy barriers between them. This analysis helps identify the most stable, low-energy conformations of the molecule in a vacuum or in a solvent. researchgate.net

Molecular dynamics (MD) simulations extend this analysis by modeling the dynamic behavior of the molecule over time. nih.gov By simulating the motion of the atoms of azetidine-3-carboxamide and its surrounding solvent molecules, MD can reveal how the molecule flexes, and how its conformation changes in response to its environment. nih.gov For instance, MD simulations can show the stability of specific ring puckers and the rotational freedom of the carboxamide group. These simulations are critical for understanding how the molecule might adapt its shape upon binding to a biological target. nih.gov

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. biointerfaceresearch.com For this compound, docking studies could be used to explore its potential to bind to the active site of various enzymes or receptors. The process involves generating a multitude of possible binding poses and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov

Successful docking can predict key interactions, such as hydrogen bonds between the amide group of the ligand and amino acid residues in the protein's active site, or interactions involving the azetidine ring itself. nih.govresearchgate.net The hydrochloride salt form implies that the azetidine nitrogen is likely protonated, making it a potential hydrogen bond donor. Docking studies can help formulate hypotheses about the binding mode of this compound, which can then be tested experimentally. nih.gov The binding energy, often expressed in kcal/mol, is a key output of docking simulations, providing an estimate of the binding affinity. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com QSAR models are built by calculating a set of molecular descriptors (numerical values that encode different structural and physicochemical properties) for a series of molecules with known activities. researchgate.net

For a series of derivatives based on the azetidine-3-carboxamide scaffold, a QSAR model could be developed to predict their biological activity against a specific target. researchgate.net The model might reveal that certain properties, such as the size, hydrophobicity, or electronic properties of substituents on the azetidine ring or amide group, are critical for activity. researchgate.netnih.gov For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, guiding the design of more potent compounds. nih.govmdpi.com A robust QSAR model is characterized by strong statistical validation metrics, such as a high correlation coefficient (R²) and cross-validated correlation coefficient (q²). researchgate.netmdpi.com

Free Energy Perturbation Methods for Binding Affinity Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of similar ligands to a common protein target. FEP simulations are based on statistical mechanics and molecular dynamics simulations. nih.gov

The method involves computationally "perturbing" or "mutating" one ligand into another in a series, both in the unbound (in solution) and bound (in the protein active site) states. By calculating the free energy change associated with these non-physical transformations, the difference in binding affinity between the two ligands can be determined with high accuracy. While computationally expensive, FEP provides more precise predictions of binding affinity than methods like molecular docking. nih.gov For a lead compound series based on the azetidine-3-carboxamide scaffold, FEP could be employed to accurately rank the potencies of different analogs, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Advanced Characterization and Analytical Methodologies in Azetidine 3 Carboxamide Hydrochloride Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of Azetidine-3-carboxamide (B1289449) hydrochloride. These techniques probe the molecular framework at the atomic level, providing detailed information about connectivity, chemical environment, and functional groups.

Mass Spectrometry (MS and ESI-MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for polar molecules like Azetidine-3-carboxamide hydrochloride.

In ESI-MS analysis, the compound is typically observed as a protonated molecular ion [M+H]⁺ in the positive ion mode. For the free base, azetidine-3-carboxamide (C₄H₈N₂O, molecular weight 100.12 g/mol ), the [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of 101.07. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 123.05) or the potassium adduct [M+K]⁺ (m/z 139.03), may also be detected. uni.luuni.lu

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable structural information. Common fragmentation pathways for amides include the loss of the amide group. libretexts.org For the [M+H]⁺ ion of azetidine-3-carboxamide, characteristic fragmentation would involve cleavages of the azetidine (B1206935) ring and the carboxamide side chain. rsc.orgresearchgate.net

Table 2: Predicted ESI-MS Adducts for Azetidine-3-carboxamide Source: Predicted data from PubChemLite for the free base. uni.lu

AdductPredicted m/z
[M+H]⁺101.07094
[M+Na]⁺123.05288
[M+K]⁺139.02682
[M+NH₄]⁺118.09748

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups.

Key expected vibrational frequencies include:

N-H stretching (Amine salt): A broad absorption band in the region of 2400-3200 cm⁻¹ is characteristic of the N-H⁺ stretch in the amine hydrochloride salt.

N-H stretching (Amide): Two distinct bands for the primary amide N-H stretches (symmetric and asymmetric) are expected around 3100-3500 cm⁻¹.

C-H stretching: Absorptions for the aliphatic C-H bonds of the azetidine ring will appear just below 3000 cm⁻¹.

C=O stretching (Amide I): A strong, sharp absorption band, characteristic of the carbonyl group in an amide, is expected in the range of 1650-1680 cm⁻¹. researchgate.net

N-H bending (Amide II): An absorption band for the N-H bend of the primary amide is typically observed around 1600-1640 cm⁻¹.

C-N stretching: Vibrations for the C-N bonds of the azetidine ring and the amide group would appear in the fingerprint region (1000-1350 cm⁻¹).

The IR spectrum for the parent compound, azetidine, shows characteristic peaks that would be modified by the substituents in this compound. chemicalbook.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC (RP-HPLC) method is typically developed for a polar compound like this compound.

A typical RP-HPLC method would involve:

Column: A C18 or C8 stationary phase is commonly used.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is employed. The pH of the mobile phase is critical for achieving good peak shape for amine-containing compounds. americanpharmaceuticalreview.com

Detection: UV detection is suitable due to the presence of the amide chromophore. The detection wavelength would be optimized for maximum absorbance.

Validation: The method would be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and specificity to ensure it is suitable for its intended purpose. ijpsm.com

For related compounds like azetidine-2-carboxylic acid, HPLC methods with post-column derivatization and fluorescence detection have been developed for enhanced sensitivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is invaluable for both qualitative and quantitative analysis. It is particularly useful for identifying impurities at very low levels.

In an LC-MS analysis of this compound, the HPLC system separates the target compound from any impurities, and the mass spectrometer provides molecular weight information for each eluting peak. This allows for the confident identification of process-related impurities and degradation products. Derivatization techniques, for example using 3-nitrophenylhydrazine (B1228671) (3-NPH), can be employed to enhance the chromatographic retention and mass spectrometric response of carboxylic acids and other polar metabolites, a strategy that could be adapted for related analytical challenges. nih.govnih.gov The use of tandem mass spectrometry (LC-MS/MS) provides even greater specificity and sensitivity, making it the gold standard for trace-level analysis in complex matrices.

X-ray Diffraction for Solid-State Structural Analysis

Detailed Research Findings from a Closely Related Structure: Azetidine-3-carboxylic Acid

The crystal structure of azetidine-3-carboxylic acid has been determined, providing a foundational understanding of the geometry of the core azetidine moiety. In the solid state, the molecule exists as a zwitterion, with the azetidine nitrogen being protonated and the carboxylic acid group deprotonated. This is a common feature for amino acids in the solid state.

The four-membered azetidine ring is not planar, as might be expected, but adopts a puckered conformation. This puckering is a result of the ring strain inherent in small ring systems. The precise degree of puckering can be described by the ring puckering amplitude and phase. The substituents on the ring, in this case, the carboxylic acid group at the 3-position, influence this conformation.

For this compound, it is anticipated that the azetidine nitrogen would also be protonated, and the chloride ion would be present as a counter-ion. The presence of the amide group in place of the carboxylic acid, along with the chloride ion, would lead to a different and likely complex hydrogen-bonding network, involving the amide N-H protons, the azetidine N-H proton, and the chloride ion as a hydrogen bond acceptor.

Crystallographic Data for Azetidine-3-carboxylic Acid

The following table summarizes the crystallographic data obtained for azetidine-3-carboxylic acid. This data provides a quantitative description of the crystal lattice and the arrangement of molecules within it.

Parameter Value
Chemical Formula C₄H₇NO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.654
b (Å) 6.321
c (Å) 9.876
α (°) 90
β (°) 109.32
γ (°) 90
Volume (ų) 451.3
Z 4
Density (calculated) (g/cm³) 1.489

This data is for azetidine-3-carboxylic acid and serves as a reference for the core azetidine ring structure.

Emerging Research Areas and Future Perspectives for Azetidine 3 Carboxamide Hydrochloride

Exploration in Novel Therapeutic Modalities Beyond Traditional Small Molecules

While traditionally used in the design of small molecule inhibitors, the structural motifs derived from azetidine-3-carboxamide (B1289449) are finding new life in more complex therapeutic platforms. The related compounds, azetidine-3-carboxylic acid and ethyl azetidine-3-carboxylate hydrochloride, are noted for their use as non-cleavable linkers in the synthesis of antibody-drug conjugates (ADCs) and as alkyl chain-based linkers for proteolysis-targeting chimeras (PROTACs). medchemexpress.commedchemexpress.combioscience.co.uk

Green Chemistry Principles in Azetidine-3-carboxamide Hydrochloride Synthesis

The synthesis of highly strained azetidine (B1206935) rings has historically presented significant challenges. researchgate.net Modern synthetic chemistry is increasingly focused on adopting green chemistry principles to mitigate environmental impact and improve safety and efficiency. Research into the synthesis of azetidines has explored methods such as one-pot reactions under microwave irradiation and the use of flow chemistry. acs.orgorganic-chemistry.org

A key aspect of green chemistry is the use of environmentally benign solvents. For instance, continuous flow synthesis of substituted azetidines has been successfully developed using cyclopentyl methyl ether (CPME), a greener alternative to traditional solvents. acs.org This approach not only reduces hazardous waste but also allows for better control over reaction parameters, which is crucial when handling strained ring systems. acs.orgnih.gov While many published methods focus on the broader class of azetidines, these principles are directly applicable to developing more sustainable and efficient manufacturing processes for this compound. organic-chemistry.orggoogle.com One-pot preparations and intramolecular amination of organoboronates represent other promising avenues for streamlining azetidine synthesis. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Azetidine Derivatives

FeatureTraditional Batch SynthesisModern Flow Synthesis
Solvent Often uses traditional organic solvents.Enables use of greener solvents like CPME. acs.org
Safety Can pose risks with energetic intermediates. nih.govEnhanced safety due to small reaction volumes. nih.gov
Control Difficult to control temperature and mixing.Precise control over temperature and mass transfer. nih.gov
Scalability Can be challenging to scale up safely.More readily and safely scalable.

Advanced Applications in Materials Science and Polymer Chemistry

The unique properties of the azetidine ring, including its high strain energy of approximately 25 kcal/mol, make it an interesting monomer for polymerization. researchgate.netrsc.org The cationic ring-opening polymerization of azetidine can produce poly(propylenimine) (PPI), a polymer with applications in areas like CO2 capture. acs.orgosti.govacs.org

Although research specifically detailing the polymerization of this compound is limited, studies on related azetidine monomers provide a strong foundation for future exploration. The resulting polymers, known as polyamines, have a wide range of potential applications, including:

Antibacterial and antimicrobial coatings rsc.org

CO2 adsorption materials rsc.orgosti.gov

Chelation and materials templating rsc.org

Non-viral gene transfection rsc.org

The introduction of the carboxamide group at the 3-position of the azetidine ring could impart specific functionalities to the resulting polymers, such as altered hydrophilicity, hydrogen-bonding capabilities, and potential for further chemical modification. This could lead to the development of novel functional materials with tailored properties for advanced applications.

Development of this compound as Bioisosteric Replacements in Drug Design

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. nih.gov The azetidine ring is increasingly recognized as a valuable bioisostere for other cyclic systems like pyrrolidine (B122466), piperidine (B6355638), and even aromatic rings, due to its ability to impart unique conformational constraints and improve physicochemical properties. researchgate.netnih.govacs.org

The rigid, three-dimensional structure of the azetidine scaffold can improve properties such as solubility and metabolic stability while providing a novel vector for orienting substituents in three-dimensional space. researchgate.netbaranlab.org For example, in a series of oxytocin (B344502) receptor antagonists, replacing a piperidine ring with an azetidine ring led to a tenfold improvement in aqueous solubility. nih.gov The azetidine-3-carboxamide moiety itself can act as a bioisosteric replacement for larger or more flexible amino acid fragments, serving as a β-turn inducer in peptide mimetics. researchgate.net This application is particularly relevant in the design of inhibitors for targets like STAT3, where azetidine-based compounds have shown potent activity. nih.govnih.gov

Table 2: Physicochemical Property Comparison of Bioisosteric Rings

Ring SystemKey FeaturesCommon Application
Piperidine Flexible, six-membered ring.Common in CNS drugs, often lipophilic.
Pyrrolidine Flexible, five-membered ring.Proline analog, common in peptides.
Azetidine Rigid, strained four-membered ring. researchgate.netImproves solubility, metabolic stability, provides 3D structure. researchgate.netnih.gov
Benzene Aromatic, planar.Flat, electron-rich scaffold.

Integration of Artificial Intelligence and Machine Learning in Azetidine Research and Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, from target identification to lead optimization. nih.govnih.gov These computational tools are particularly valuable for tackling complex challenges, such as predicting the reactivity and synthetic accessibility of strained ring systems like azetidines. mit.edu

Recent studies have demonstrated the use of computational models to predict the outcomes of photocatalyzed reactions that form azetidines, allowing researchers to prescreen substrates and avoid trial-and-error experimentation. mit.edu This approach significantly accelerates the discovery of novel azetidine-containing compounds. Furthermore, AI and ML algorithms can analyze vast datasets to identify promising drug candidates, predict their biological activities, and optimize their pharmacokinetic properties. nih.govmit.edu As more data on azetidine-containing compounds, including this compound derivatives, becomes available, these models will become increasingly powerful in guiding the design of new therapeutics and materials. researchgate.netyoutube.com

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling azetidine-3-carboxamide hydrochloride in laboratory settings?

  • Methodological Answer : Adhere to OSHA HCS guidelines (H302, H315, H319, H335) for acute toxicity and irritation risks. Use safety goggles, impervious gloves, and respiratory protection (e.g., NIOSH-certified respirators) to minimize exposure. Ensure fume hoods or local exhaust ventilation are operational during handling to reduce inhalation risks. Store the compound at -20°C in airtight containers, away from incompatible materials like strong acids/oxidizers . For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent unintended reactions .

Q. How should researchers design experiments to mitigate stability issues with this compound?

  • Methodological Answer : Stability is temperature-dependent: powder forms remain stable for 2–3 years at -20°C, while solutions degrade within 1–6 months depending on storage (-80°C preferred). Pre-experiment stability assays (e.g., HPLC purity checks) are recommended. Avoid prolonged exposure to light, humidity, or reactive solvents (e.g., DMSO without stabilizers). For long-term studies, aliquot stock solutions to minimize freeze-thaw cycles .

Q. What are the recommended protocols for synthesizing this compound derivatives?

  • Methodological Answer : Base synthetic routes on analogous azetidine carboxylate hydrochlorides (e.g., ethyl or methyl esters, CAS 405090-31-5 and 100202-39-9). Optimize reaction conditions using catalytic amidation (e.g., EDC/HCl coupling agents) in anhydrous solvents (e.g., THF or DCM). Monitor reaction progress via TLC or LC-MS, and purify intermediates via recrystallization or column chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

  • Methodological Answer : Apply meta-analysis frameworks (e.g., Cochrane guidelines) to assess heterogeneity across studies. Calculate I² statistics to quantify variability due to methodological differences (e.g., solvent purity, catalyst loadings). For example, if I² >50%, subgroup analyses (e.g., solvent polarity, temperature gradients) can identify yield-limiting factors. Validate findings via controlled replication studies .

Q. What strategies are effective for characterizing unknown decomposition products of this compound under experimental conditions?

  • Methodological Answer : Use hyphenated techniques (e.g., GC-MS or HRMS) to identify volatile byproducts (e.g., CO, NOx) during thermal stress tests (TGA-DSC). For non-volatile residues, employ NMR or FTIR to detect structural changes. Compare degradation profiles with computational models (e.g., DFT simulations) to predict reactive intermediates. Document all findings in compliance with OECD guidelines for hazard assessment .

Q. How should ecological risk assessments address data gaps in this compound’s environmental impact?

  • Methodological Answer : Conduct tiered assessments:

  • Tier 1 : Use read-across data from structurally similar compounds (e.g., azetidine-3-carboxylic acid) to estimate persistence/bioaccumulation.
  • Tier 2 : Perform microcosm studies to evaluate soil mobility and aquatic toxicity (e.g., Daphnia magna assays).
  • Tier 3 : Apply probabilistic modeling (e.g., QSARs) to extrapolate long-term ecotoxicological risks. Publish negative results to fill existing data gaps .

Methodological Notes

  • Systematic Reviews : Follow PRISMA guidelines for literature synthesis, emphasizing inclusion/exclusion criteria for azetidine derivatives .
  • Data Validation : Cross-reference CAS 124668-45-7 with authoritative databases (e.g., PubChem, Reaxys) to confirm physicochemical properties .
  • Ethical Reporting : Disclose limitations in ecological data (e.g., absence of PBT/vPvB assessments) and advocate for standardized testing protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.